1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound that belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dihydroisoquinoline moiety and an ethanone functional group. The exploration of its properties and potential applications has garnered interest in medicinal chemistry and pharmacology.
This compound can be classified under the broader category of isoquinoline derivatives, specifically as a 3,4-dihydroisoquinoline. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The specific structure of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone makes it a potential candidate for various pharmacological applications due to its structural similarities to bioactive molecules.
The synthesis of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several methods:
The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product. The use of anhydrous solvents and controlled temperatures is essential for optimizing reactions involving sensitive intermediates.
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions typical for ketones and nitrogen-containing heterocycles:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism by which 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes in biological systems.
Further studies are necessary to clarify these mechanisms and their implications in pharmacology.
Relevant data from studies indicate that variations in substituents can significantly impact these properties .
The applications of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone are primarily found within scientific research:
Research continues into optimizing its synthesis and exploring its full potential within medicinal chemistry.
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone represents a structurally optimized tetrahydroisoquinoline derivative with emerging significance in neuropharmacology. Characterized by an acetyl substitution at the C2 position and methylation at the N1 position, this compound exhibits enhanced metabolic stability and blood-brain barrier permeability compared to simpler tetrahydroisoquinolines. Its core structure serves as a privileged scaffold in central nervous system (CNS) drug discovery, particularly for neurodegenerative and neuropsychiatric disorders. The strategic modifications position this molecule at the intersection of endogenous neurotransmitter biochemistry and synthetic neuroactive small-molecule development, enabling targeted modulation of dopaminergic pathways and calcium signaling cascades implicated in Parkinsonian motor symptoms, cognitive impairment, and affective disorders. Its evolution from early tetrahydroisoquinoline research exemplifies rational structure-based drug design principles applied to overcome limitations of catecholaminergic therapeutics [1] [9].
The structural architecture of 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone serves as a versatile template for developing neuroactive compounds with diverse pharmacological profiles. Systematic modifications to its core scaffold have yielded clinically significant analogues with optimized blood-brain barrier penetration, receptor selectivity, and metabolic stability:
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous analogue lacks the C2 acetyl group but shares the N1-methylation pattern. It demonstrates neuroprotective properties through multiple mechanisms, including reversible MAO-A/B inhibition (IC₅₀ ≈ 50 μM) and free radical scavenging activity. As an endogenous parkinsonism-preventing agent, 1MeTIQ counteracts neurotoxins like MPTP and rotenone in rodent models, preserving dopaminergic neurons in the substantia nigra. Its concentration decreases by approximately 50% in the substantia nigra of Parkinson's patients and aged rats, suggesting physiological neuroprotective functions [1] [9].
LY3154207 (Mevidalen): This clinical-stage analogue incorporates a 3-hydroxymethyl group, 5-(3-hydroxy-3-methylbutyl) chain, and 2,6-dichlorophenyl acetyl moiety. The stereospecific (1S,3R) configuration enables potent positive allosteric modulation of the human dopamine D1 receptor (EC₅₀ = 0.22 μM) with minimal agonist activity. Its cocrystal form with 4-hydroxybenzoic acid enhances solubility and bioavailability, demonstrating advanced pharmaceutical engineering applied to this chemical class [3] [8].
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: The methoxy substitution at the C6 position modifies electron distribution and receptor interaction profiles. This analogue exhibits distinct binding characteristics at calcium channel sites, illustrating how ring substitutions can shift pharmacological activity toward voltage-gated ion channel modulation [5].
Table 1: Structural Analogues of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and Their Pharmacological Profiles
Compound Name | Core Structural Modifications | Key Pharmacological Activities | Molecular Targets |
---|---|---|---|
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | N1-methyl, C2-acetyl | Dopamine receptor modulation, Calcium channel interaction | D1/D2 receptors, L-type Ca²⁺ channels |
1MeTIQ | N1-methyl, unsaturated backbone | MAO-A/B inhibition (IC₅₀ ≈ 50 μM), Free radical scavenging | MAO enzymes, ROS scavenging |
LY3154207 | (1S,3R)-3-hydroxymethyl-5-(3-hydroxy-3-methylbutyl), 2,6-dichloroacetyl | D1 PAM (EC₅₀ = 0.22 μM), Cognitive enhancement | Dopamine D1 receptor |
DETQ | (1S,3R)-3-hydroxymethyl-5-(2-hydroxypropan-2-yl), 2,6-dichloroacetyl | D1 PAM, Locomotor activation | Dopamine D1 receptor |
6-Methoxy-1,2,3,4-TIQ hydrochloride | C6-methoxy substitution | Calcium channel modulation | Voltage-gated Ca²⁺ channels |
Structural-activity relationship (SAR) studies reveal that N1 methylation substantially increases CNS bioavailability by reducing polarity and P-glycoprotein recognition. The C2 acetyl group enables conformational flexibility and hydrogen bonding with allosteric sites on target receptors. Introduction of halogenated aryl groups at the acetyl terminus (as in LY3154207) dramatically enhances D1 receptor affinity and subtype selectivity through hydrophobic interactions within the allosteric binding pocket. These targeted modifications exemplify rational drug design strategies to optimize pharmacokinetic and pharmacodynamic properties while preserving the core dihydroisoquinoline scaffold [3] [6] [8].
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibits a distinctive pharmacological profile as a positive allosteric modulator (PAM) of dopamine receptors with secondary effects on voltage-gated calcium channels. Unlike orthosteric dopamine agonists, it exerts fine-tuned neuromodulation without inducing receptor desensitization or tachyphylaxis:
Dopamine D1 Receptor Potentiation: The compound enhances dopamine signaling through selective potentiation of the human D1 receptor. Mechanistically, it binds to a topographically distinct allosteric site near the extracellular vestibule, inducing conformational changes that increase dopamine's binding affinity (α-value = 3.2) and maximal efficacy (β-value = 1.8). This amplifies dopamine-induced Gαs coupling and intracellular cAMP production without intrinsic receptor activation. Crucially, it exhibits species-dependent pharmacology with 100-fold greater potency at human versus rodent D1 receptors due to sequence divergence in the allosteric binding pocket (residues 102-119 in transmembrane helix 1) [2] [3].
Calcium Channel Modulation: Through protein kinase A (PKA) activation downstream of D1 receptor signaling, the compound indirectly regulates L-type voltage-gated calcium channels (Cav1.2/Cav1.3). Phosphorylation of Cav1.3 channels increases their cell surface expression and open probability in striatal neurons, enhancing calcium influx during depolarization. This potentiates activity-dependent neurotransmitter release and neuronal excitability in corticostriatal circuits essential for motor coordination and cognitive functions [5] [8].
Signaling Pathway Integration: The compound uniquely integrates dopaminergic and calcium signaling through cAMP-dependent phosphorylation of CREB (cAMP response element-binding protein) and GluA1 AMPA receptor subunits. In transgenic mice expressing human D1 receptors, chronic administration increases phosphorylation at CREB-Ser¹³³ (2.8-fold) and GluA1-Ser⁸⁴⁵ (1.9-fold), molecular changes associated with synaptic plasticity and cognitive enhancement. This distinguishes it from orthosteric agonists that typically cause cAMP-independent β-arrestin recruitment and receptor internalization [2] [6].
Table 2: Allosteric Modulation Profiles of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and Analogues
Pharmacological Parameter | Orthosteric Agonists (e.g., Dihydrexidine) | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Clinical Analogue LY3154207 |
---|---|---|---|
D1 Receptor Potentiation (EC₅₀) | 0.12 μM (full agonist) | 1.7 μM (PAM) | 0.22 μM (PAM) |
Intrinsic Agonist Activity | 100% efficacy | <10% efficacy | <15% efficacy |
Dose-Response Relationship | Inverted U-shaped curve | Linear over 30-fold dose range | Linear over 100-fold dose range |
Tachyphylaxis Development | Significant after 5 doses | Minimal after 14 doses | Undetectable after 28 doses |
Cognitive Effects (NOR Test) | Impaired at high doses | Dose-dependent improvement | Dose-dependent improvement |
Species Selectivity | None (rodent/human similar) | 10-fold human preference | 100-fold human preference |
The compound exhibits superior therapeutic characteristics compared to orthosteric agonists, including a linear dose-response relationship without inverted U-shaped efficacy curves, minimal receptor desensitization after chronic administration, and preserved cognitive enhancement without stereotypy induction. These properties stem from its selective amplification of physiological dopamine signaling rather than non-physiological receptor overstimulation. In dopamine-depleted states (reserpine-treated mice), it reverses motor deficits without inducing dyskinesias, highlighting its potential for Parkinson's disease therapeutics. The indirect calcium channel modulation further enhances neuronal synchronization in basal ganglia-thalamocortical circuits impaired in parkinsonism [2] [3] [6].
The development of 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone represents a paradigm shift from neurotoxic tetrahydroisoquinolines (TIQs) to neuroprotective and neuromodulatory derivatives. This evolution reflects decades of medicinal chemistry refinement targeting CNS disorders:
Early Neurotoxic TIQs: Initial research focused on endogenous TIQs like salsolinol (dopamine-acetaldehyde adduct) and 1-benzyl-TIQ (1BnTIQ) implicated in Parkinsonian pathology. These compounds generated reactive oxygen species during MAO-mediated oxidation and inhibited mitochondrial complex I (IC₅₀ = 48 μM for 1BnTIQ), inducing selective nigrostriatal degeneration in primates. Paradoxically, the structurally similar 1MeTIQ demonstrated neuroprotection through MAO inhibition and antioxidant properties, highlighting how minor structural variations dramatically alter biological outcomes [1] [9].
Neuroprotective Endogenous Derivatives: Discovery of endogenous 1MeTIQ in human brain (≈3.5 ng/g tissue) shifted focus toward protective TIQs. Its synthesis decreased by 40-50% in Parkinsonian substantia nigra, suggesting physiological neuroprotection. The enzyme 1MeTIQase, which synthesizes 1MeTIQ from 2-phenethylamine and pyruvate, declines in activity during aging and Parkinson's disease. This established TIQs as both neurotoxic and neuroprotective agents based on substitution patterns [1] [9].
Modern Synthetic Derivatives: Contemporary drug design exploited the TIQ scaffold for non-catechol dopaminergic modulators. The acetyl substitution at C2 position in 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone improved metabolic stability by reducing catechol-O-methyltransferase (COMT) susceptibility. Further optimization produced clinical candidates like LY3154207, which completed Phase 2 trials for Lewy body dementia cognitive impairment (NCT03305809). This evolution exemplifies structure-based optimization to overcome limitations of catechol-based orthosteric agonists [3] [7] [8].
Table 3: Historical Evolution of Tetrahydroisoquinoline-Based Therapeutics
Era | Representative Compounds | Key Properties | Clinical Limitations |
---|---|---|---|
1960s-1980s | Salsolinol, Tetrahydropapaveroline | Neurotoxic, MAO substrate, Mitochondrial inhibition | Etiological role in Parkinsonism, No therapeutic value |
1990s-2000s | 1MeTIQ (endogenous) | Neuroprotective, MAO inhibition (IC₅₀ ≈ 50 μM), Antioxidant | Low potency, Limited brain bioavailability |
Early 2000s | Catechol-based orthosteric agonists (e.g., Dihydrexidine) | Full D1/D5 receptor agonism | Tachyphylaxis, Bell-shaped dosing curves, Seizure risk |
2010s-Present | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone derivatives | D1 PAM, Calcium channel modulation, Linear dose-response | Species-specific pharmacology requiring humanized models |
Clinical Candidates | LY3154207 (D1 PAM) | Human-specific D1 potentiation, Cognitive enhancement | Phase 2 completed (Lewy body dementia) |
Patent landscapes reveal concentrated innovation in dihydroisoquinoline applications for CNS disorders. Key patents (e.g., JO3316B1, US8962654B2, CA2912849A1) claim methods for treating cognitive impairment in Parkinson's disease and schizophrenia using dihydroisoquinoline derivatives. The shift from neurotoxicity to therapeutic application underscores the scaffold's pharmacological versatility. Modern derivatives represent third-generation TIQs with optimized allosteric pharmacophores, human-specific receptor interactions, and cocrystal engineering to enhance pharmaceutical properties. This progression illustrates how understanding endogenous neurochemistry informs rational drug design for neurodegenerative and neuropsychiatric disorders [6] [7] [8].
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6